molecular formula C5H8OS B1332110 5-Methylthiolan-3-one CAS No. 50565-24-7

5-Methylthiolan-3-one

Cat. No.: B1332110
CAS No.: 50565-24-7
M. Wt: 116.18 g/mol
InChI Key: GYAWKNURSWKRNU-UHFFFAOYSA-N
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Description

5-Methylthiolan-3-one is an organic compound with the molecular formula C5H8OS. It belongs to the class of cyclic ketones and is characterized by a thiolane ring substituted with a methyl group at position 5 and an oxo group at position 3. This compound is known for its distinctive odor and is often used as a flavoring agent in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-1,3-dithiane with an oxidizing agent to form the desired thiolane ring structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methylthiolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methylthiolan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its role as a metabolite and its interactions with biological systems.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed as a flavoring agent in the food industry due to its distinctive odor.

Mechanism of Action

The mechanism of action of 5-Methylthiolan-3-one involves its interaction with specific molecular targets and pathways. As a flavoring agent, it binds to olfactory receptors, triggering sensory responses. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: 5-Methylthiolan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Compared to 2-Methylthiolan-3-one, it has a different odor profile and reactivity. The presence of the methyl group at position 5 influences its chemical behavior and interactions with biological systems .

Properties

IUPAC Name

5-methylthiolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-4-2-5(6)3-7-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAWKNURSWKRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335754
Record name 3(2H)-Thiophenone, dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50565-24-7
Record name 3(2H)-Thiophenone, dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylthiolan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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